(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate (CAS 95715-86-9) is a fully protected, configurationally stable oxazolidine derivative of D-serine. As a critical chiral building block, it serves as the direct precursor to (R)-Garner's aldehyde, a highly versatile intermediate used in the asymmetric synthesis of complex amino acids, sphingosines, and biologically active natural products [1]. By masking both the amino and hydroxyl groups of serine within an isopropylidene acetal and a Boc carbamate, this compound prevents racemization of the alpha-chiral center during downstream transformations. For procurement, it represents a ready-to-use, high-enantiomeric-excess intermediate that eliminates the need for multi-step in-house protection protocols, offering a streamlined, scalable route to D-configured chiral targets.
Substituting this specific oxazolidine methyl ester with alternative precursors severely compromises synthetic efficiency and stereochemical integrity. Using unprotected D-serine methyl ester requires sequential Boc-protection and acetonide formation, steps that are prone to partial epimerization and yield loss under basic conditions [1]. Substituting with the corresponding free carboxylic acid precludes direct, single-step reduction to the aldehyde, necessitating either hazardous activation steps (e.g., Weinreb amide formation) or over-reduction to the alcohol followed by Swern oxidation. Furthermore, substituting with the more common (S)-enantiomer (derived from L-serine) will invert the stereocenter of the resulting Garner's aldehyde, completely altering the stereochemical outcome of the target molecule. The methyl ester specifically is favored over ethyl or bulkier esters because it undergoes highly controlled DIBAL-H reduction at -78 °C to yield the aldehyde without over-reduction.
The methyl ester format of the Boc-protected oxazolidine is specifically optimized for partial reduction to the aldehyde. When treated with DIBAL-H at -78 °C, (R)-3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate undergoes controlled reduction to (R)-Garner's aldehyde with yields typically exceeding 82% [1]. In contrast, the corresponding free carboxylic acid cannot be directly reduced to the aldehyde in a single step without prior conversion to a Weinreb amide or thioester. The methyl ester provides an optimal balance of reactivity and stability, preventing over-reduction to the alcohol when the temperature is strictly controlled [2].
| Evidence Dimension | Single-step reduction yield to aldehyde |
| Target Compound Data | >82% yield (via DIBAL-H at -78 °C) |
| Comparator Or Baseline | Free carboxylic acid analog (0% direct yield; requires multi-step activation) |
| Quantified Difference | Eliminates 1-2 synthetic steps with >82% direct conversion |
| Conditions | DIBAL-H reduction in toluene at -78 °C |
Procuring the methyl ester allows for a direct, one-step synthesis of Garner's aldehyde, significantly reducing processing time and reagent costs.
Procuring the pre-formed oxazolidine methyl ester guarantees high enantiomeric purity, bypassing the risk of racemization associated with in-house synthesis. The original Garner protocol for protecting serine involves basic conditions (e.g., iodomethane/K2CO3 for esterification) which can lead to a 5-7% loss of enantiomeric excess, dropping the purity to 93-95% ee [1]. By utilizing the commercially available, fully protected (R)-oxazolidine (typically >96% ee), chemists avoid the epimerization risks of the multi-step protection sequence, ensuring the absolute configuration is maintained for downstream stereoselective additions.
| Evidence Dimension | Enantiomeric excess (ee) retention |
| Target Compound Data | >96% ee (commercially guaranteed) |
| Comparator Or Baseline | In-house synthesis from D-serine (typically drops to 93-95% ee due to basic esterification) |
| Quantified Difference | Prevents up to 7% loss in enantiomeric purity |
| Conditions | Multi-step protection vs. direct procurement |
High ee is critical in asymmetric synthesis; starting with >96% ee prevents the amplification of stereochemical impurities in complex multi-step syntheses.
The (R)-configuration of this specific CAS (95715-86-9) is mandatory for synthesizing targets requiring the D-serine stereocenter. Substitution with the more common (S)-enantiomer (CAS 108149-60-6) results in complete inversion of the product's stereochemistry [1]. In the synthesis of unnatural D-amino acids or specific sphingolipid diastereomers, the (R)-oxazolidine directs nucleophilic additions (e.g., Grignard or organolithium reagents to the derived aldehyde) to the opposite face compared to the (S)-isomer, making the two enantiomers strictly non-interchangeable from a procurement standpoint.
| Evidence Dimension | Stereochemical outcome of nucleophilic addition |
| Target Compound Data | Yields (R)-Garner's aldehyde (directs to D-configured products) |
| Comparator Or Baseline | (S)-enantiomer (CAS 108149-60-6) (directs to L-configured products) |
| Quantified Difference | 100% inversion of target stereocenter |
| Conditions | Stereoselective synthesis of chiral building blocks |
Procuring the exact (R)-enantiomer is an absolute requirement for accessing unnatural D-amino acid derivatives and specific natural product enantiomers.
The compound is the premier starting material for generating (R)-Garner's aldehyde, which undergoes stereoselective nucleophilic additions to form unnatural D-amino acids used in peptide drug discovery and peptidomimetic design [1].
Used as a chiral backbone in the synthesis of specific stereoisomers of sphingolipids and ceramides, where the absolute configuration at the C2 position is strictly dictated by the (R)-oxazolidine precursor [1].
Serves as a configurationally stable building block in the total synthesis of complex macrolides and alkaloid natural products that require a D-serine-derived chiral pool starting material to establish precise stereocenters [1].
Irritant